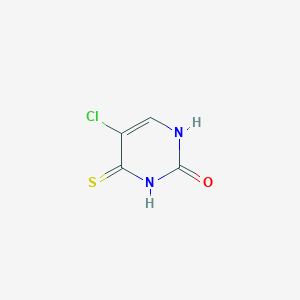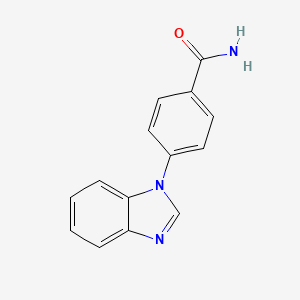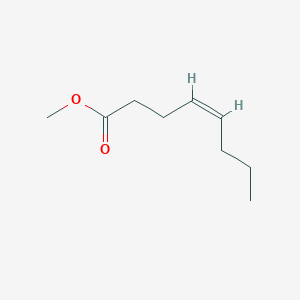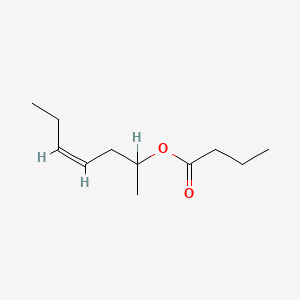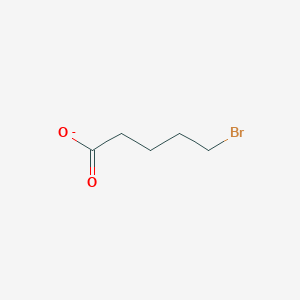
3-Bromopropylacetate
概要
説明
3-Bromopropylacetate is an organic compound with the molecular formula C5H9BrO2. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both an ester and a bromine functional group.
科学的研究の応用
3-Bromopropylacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: this compound is used in the development of prodrugs, which are inactive compounds that can be metabolized into active drugs within the body.
Industry: It is used as a solvent and reagent in the production of polymers, resins, and other industrial chemicals.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: 3-Bromopropylacetate can be synthesized through the esterification of 3-bromopropanol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting 3-bromopropanol with acetic anhydride in the presence of a base such as pyridine. This method is preferred due to its higher yield and efficiency compared to the esterification process using acetic acid.
化学反応の分析
Types of Reactions: 3-Bromopropylacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by a nucleophile such as a hydroxide ion, resulting in the formation of 3-hydroxypropylacetate.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 3-bromopropanol and acetic acid.
Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: 3-Hydroxypropylacetate.
Hydrolysis: 3-Bromopropanol and acetic acid.
Reduction: 3-Bromopropanol.
作用機序
The mechanism of action of 3-Bromopropylacetate involves its reactivity as an alkylating agent. The bromine atom in the compound can undergo nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it useful in modifying biomolecules and synthesizing complex organic compounds.
Molecular Targets and Pathways:
Nucleophilic Sites: The bromine atom in this compound can react with nucleophilic sites such as hydroxyl, amino, and thiol groups in biomolecules.
Pathways: The compound can participate in various biochemical pathways involving nucleophilic substitution and ester hydrolysis.
類似化合物との比較
3-Bromopropylacetate can be compared with other similar compounds such as:
3-Chloropropylacetate: Similar in structure but contains a chlorine atom instead of a bromine atom. It is less reactive due to the lower reactivity of chlorine compared to bromine.
3-Iodopropylacetate: Contains an iodine atom instead of a bromine atom. It is more reactive than this compound due to the higher reactivity of iodine.
3-Bromopropanol: Similar in structure but lacks the ester group. It is more reactive in nucleophilic substitution reactions due to the absence of the ester group.
Uniqueness of this compound: The presence of both an ester and a bromine functional group in this compound makes it a versatile compound with unique reactivity. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in various scientific and industrial applications.
特性
IUPAC Name |
5-bromopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXNUPJZWYOKMW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrO2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426376 | |
| Record name | 5-bromopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
592-33-6 | |
| Record name | 5-bromopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


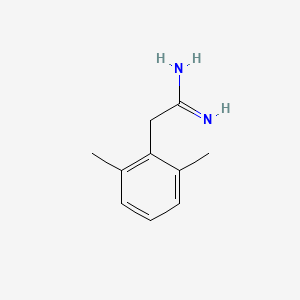

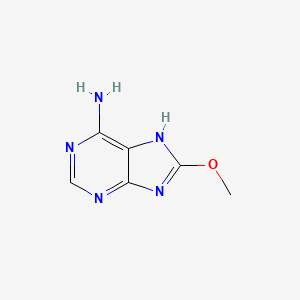
![9-[(2-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/no-structure.png)
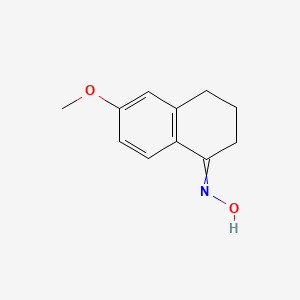
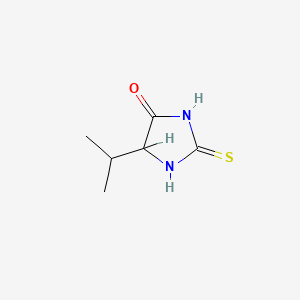



![2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B1623469.png)
